molecular formula C12H16N2O3 B8287449 Ethyl-7,8-diamino-chroman-2-carboxylate

Ethyl-7,8-diamino-chroman-2-carboxylate

Cat. No.: B8287449
M. Wt: 236.27 g/mol
InChI Key: BYLYWGAYXPDHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-7,8-diamino-chroman-2-carboxylate is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 7,8-diamino-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C12H16N2O3/c1-2-16-12(15)9-6-4-7-3-5-8(13)10(14)11(7)17-9/h3,5,9H,2,4,6,13-14H2,1H3

InChI Key

BYLYWGAYXPDHMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(O1)C(=C(C=C2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl-7-benzylamino-8-nitro-4-oxo-4H-chromene-2-carboxylate (1.1 g, 3 mmol), Pd/C (0.10 g, 10%), and HCl (12 N 2 mL) in ethanol (90 mL) was hydrogenated for 12 hours. The catalyst was filtered through diatomaceous earth and solvent was removed under vacuum. The residue was dissolved in EtOAc (100 mL) and then washed with saturated NaHCO3 and concentrated to give 684 mg (97%) of product as a thick oil. The product was used without any further purification. 1H NMR (400 MHz), CDCl3) δ1.26 (t, J=7.1 Hz, 3H) 2.19 (m, 2H), 2.70 (m, 1H), 3.18) bs, 4H), 4.22 (q, J=7.1 Hz, 2H), 4.66 (m, 1H), 6.30 (d, J=8 Hz, 1H), 6.40 (d, J=8 Hz,1H).
Name
ethyl-7-benzylamino-8-nitro-4-oxo-4H-chromene-2-carboxylate
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
Yield
97%

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